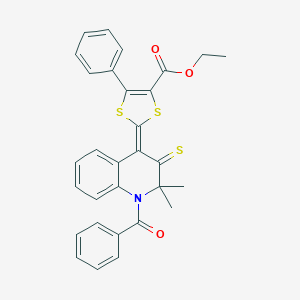

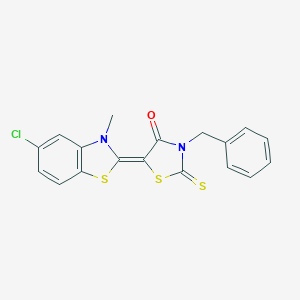

![molecular formula C25H23BrN4 B402988 6-溴-2-[4-(2-甲基苯基)哌嗪-1-基]-4-苯基喹唑啉 CAS No. 330676-78-3](/img/structure/B402988.png)

6-溴-2-[4-(2-甲基苯基)哌嗪-1-基]-4-苯基喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-substituted chiral piperazines was achieved via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .Molecular Structure Analysis

The molecular structure of “6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline” can be determined using various spectroscopic techniques. For a similar compound, the structure was assigned by High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .Chemical Reactions Analysis

While specific chemical reactions involving “6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline” are not mentioned in the search results, related compounds have been involved in reactions such as protodeboronation of pinacol boronic esters .科学研究应用

医药研究:抗精神病药和抗抑郁药

哌嗪部分是许多药物化合物中的常见特征,因为它能够增强药代动力学特性。具体来说,6-溴-2-[4-(2-甲基苯基)哌嗪-1-基]-4-苯基喹唑啉在结构上与已知的抗精神病药和抗抑郁药相似。 这表明它在开发治疗精神疾病的新疗法方面具有潜在的应用价值,其中神经递质系统的调节是关键的治疗策略 .

抗菌活性:抗菌和抗真菌应用

该化合物的结构特征,包括溴喹唑啉核心,可能赋予其抗菌特性。 研究可以探索其作为开发新型抗菌和抗真菌剂的支架的用途,特别是针对对现有药物有耐药性的菌株 .

神经退行性疾病:帕金森氏症和阿尔茨海默病治疗

哌嗪衍生物在治疗神经退行性疾病方面已显示出希望。 该化合物可能是创造旨在减轻症状或减缓帕金森氏症和阿尔茨海默病等疾病进展的药物的候选药物 .

精神活性物质研究:娱乐性使用和滥用潜力

虽然哌嗪化合物具有合法的医疗用途,但它们也以其精神活性效应而闻名。 对6-溴-2-[4-(2-甲基苯基)哌嗪-1-基]-4-苯基喹唑啉的研究可以提供对其娱乐性使用或滥用潜力的见解,从而有助于监管决策和减少危害的策略 .

未来方向

The future directions for research on “6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline” could involve further exploration of its potential biological activity, given that compounds with a piperazine moiety are found in a variety of biologically active compounds . Additionally, further studies could explore its synthesis and chemical reactions.

作用机制

Target of Action

Similar compounds have been evaluated for their inhibitory activity against egfr and her2 . These proteins play crucial roles in cell signaling pathways that regulate cell growth and survival.

Mode of Action

Based on its structural similarity to other quinazoline derivatives, it may interact with its targets (like egfr and her2) and inhibit their activity . This inhibition could lead to changes in the cell signaling pathways, potentially leading to the suppression of cell growth and proliferation.

属性

IUPAC Name |

6-bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23BrN4/c1-18-7-5-6-10-23(18)29-13-15-30(16-14-29)25-27-22-12-11-20(26)17-21(22)24(28-25)19-8-3-2-4-9-19/h2-12,17H,13-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDGCBHEAMLCLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dichlorophenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B402906.png)

![2-(3,4-dichlorophenyl)-8-ethoxy-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B402912.png)

![4-(morpholin-4-yl)-6-[(2E)-2-(naphthalen-2-ylmethylidene)hydrazinyl]-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B402913.png)

![2,4-Dimethylbenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402916.png)

![3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402918.png)

![3-{4-nitrophenyl}-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(2,4-dichlorophenyl)hydrazone]](/img/structure/B402919.png)

![(4Z)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B402921.png)

![3-(Benzyloxy)benzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402922.png)

![5-[3-(2-Chloro-benzyloxy)-benzylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B402927.png)